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Compound of Interest

Compound Name: Desacetylvinblastine

Cat. No.: B1664166 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of

Desacetylvinblastine, particularly its monohydrazide derivative (DAVLBH), in anti-

angiogenesis research. This document details the compound's mechanism of action,

summarizes key quantitative data from preclinical studies, and provides detailed protocols for

relevant in vitro and ex vivo assays.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

tumor growth, progression, and metastasis.[1][2][3] The vascular endothelial growth factor

(VEGF) and its receptor (VEGFR) are key regulators of this process and have been major

targets for anti-angiogenic therapies.[1][2] However, resistance to anti-VEGF therapies often

develops, necessitating the exploration of novel agents that target multiple pro-angiogenic

pathways.[1][2]

Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, has demonstrated potent

anti-angiogenic and vascular-disrupting properties.[1][4] Specifically, Desacetylvinblastine
monohydrazide (DAVLBH) has been shown to exert more potent anti-angiogenic effects than

its parent compound, vinblastine.[1][2] Its mechanism of action involves the dual inhibition of
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VEGFR2 and Axl receptor tyrosine kinase pathways, as well as the disruption of endothelial

cell junctions by promoting the internalization of VE-cadherin.[1][2][4]

Mechanism of Action
Desacetylvinblastine exhibits a multi-faceted anti-angiogenic effect by targeting key signaling

pathways in endothelial cells:

Inhibition of VEGFR2 and Axl Signaling: DAVLBH has been shown to inhibit the activation of

both VEGFR2 and Axl, two critical receptor tyrosine kinases involved in angiogenesis.[1][2]

[5] This dual inhibition disrupts downstream signaling cascades, including the Akt and ERK

pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The

compound also inhibits the activation of Rac1 and Cdc42, small GTPases that regulate cell

motility.[1][6]

Disruption of Endothelial Cell Adhesion: DAVLBH disrupts the integrity of tumor blood

vessels by targeting vascular endothelial (VE)-cadherin, a key component of adherens

junctions between endothelial cells.[4] It promotes the internalization of VE-cadherin and

inhibits its recycling back to the cell membrane, leading to increased endothelial permeability

and vascular leakage.[4] This vascular-disrupting activity is distinct from the classical anti-

mitotic effects of vinca alkaloids.[4]

Quantitative Data Summary
The following tables summarize the quantitative effects of Desacetylvinblastine
monohydrazide (DAVLBH) in various anti-angiogenesis assays.

Table 1: In Vitro Anti-Angiogenic Activity of DAVLBH
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Assay Cell Line Treatment
Concentrati
on

Observed
Effect

Reference

Proliferation HUVECs
DAVLBH +

VEGF

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

VEGF-

induced

proliferation

[1]

HUVECs
DAVLBH +

Gas6

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

Gas6-

induced

proliferation

[1][6]

Migration HUVECs
DAVLBH +

VEGF

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

VEGF-

induced

migration

[1]

HUVECs
DAVLBH +

Gas6

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

Gas6-

induced

migration

[1][6]

Invasion HUVECs
DAVLBH +

VEGF

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

VEGF-

induced

invasion

[1]

HUVECs DAVLBH +

Gas6

0.1, 0.5, 1.0

nM

Dose-

dependent

[6]
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inhibition of

Gas6-

induced

invasion

Tube

Formation
HUVECs

DAVLBH +

VEGF

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

VEGF-

induced tube

formation

[1]

HUVECs
DAVLBH +

Gas6

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

Gas6-

induced tube

formation

[1][6]

Vessel

Disruption
HUVECs DAVLBH 1, 10, 100 nM

Dose-

dependent

disruption of

pre-formed

tubular

networks

[4]

Permeability
HUVEC

Monolayer
DAVLBH 1, 10, 100 nM

Dose-

dependent

increase in

endothelial

cell

monolayer

permeability

[4]

Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity of DAVLBH
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Assay Model Treatment Dosage
Observed
Effect

Reference

Aortic Ring

Sprouting

Rat Aortic

Rings

DAVLBH +

VEGF

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

VEGF-

induced

microvessel

sprouting

[1]

Rat Aortic

Rings

DAVLBH +

Gas6

0.1, 0.5, 1.0

nM

Dose-

dependent

inhibition of

Gas6-

induced

microvessel

sprouting

[1][6]

Tumor

Growth

Inhibition

HeLa

Xenograft
DAVLBH Not Specified

Significant

inhibition of

tumor growth

compared to

control

[1][2]

HepG2

Xenograft
DAVLBH 0.75 mg/kg

Approximatel

y 40%

inhibition of

tumor growth

[4]

Tumor

Angiogenesis

HeLa

Xenograft
DAVLBH Not Specified

Significant

inhibition of in

vivo tumor

angiogenesis

[1][2]

Vascular

Disruption

HepG2

Xenograft
DAVLBH 0.75 mg/kg

Rapid

reduction in

tumor

perfusion and

permeability

[4]
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Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic effects

of Desacetylvinblastine.

Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of DAVLBH on the proliferation of Human Umbilical

Vein Endothelial Cells (HUVECs).

Materials:

HUVECs

Endothelial Cell Medium (ECM)

Fetal Bovine Serum (FBS)

Desacetylvinblastine monohydrazide (DAVLBH)

VEGF or Gas6

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Protocol:

Seed HUVECs in a 96-well plate at a density of 1x10^4 cells per well and culture for 24

hours.[1]

Starve the cells with serum-free ECM for 6 hours to synchronize them in a resting state.[1]

Treat the cells with various concentrations of DAVLBH in the presence or absence of a pro-

angiogenic stimulus (e.g., 20 ng/mL VEGF or 100 ng/mL Gas6).[1]

Incubate for 24 hours.[1]
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Add MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability compared to the control group.

Endothelial Cell Migration and Invasion Assays
(Transwell Assay)
This protocol measures the effect of DAVLBH on the migratory and invasive potential of

HUVECs.

Materials:

HUVECs

Serum-free ECM

ECM with chemoattractant (e.g., VEGF or Gas6)

DAVLBH

Transwell inserts (8 µm pore size)

Matrigel (for invasion assay)

Crystal Violet stain

Protocol:

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to

solidify. For the migration assay, no coating is needed.

Starve HUVECs in serum-free ECM for 6 hours.

Resuspend the cells in serum-free ECM containing various concentrations of DAVLBH.
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Add the cell suspension to the upper chamber of the Transwell inserts.

Fill the lower chamber with ECM containing a chemoattractant (e.g., VEGF or Gas6).

Incubate for a specified period (e.g., 12-24 hours) to allow for migration/invasion.

Remove the non-migrated/non-invaded cells from the upper surface of the insert with a

cotton swab.

Fix the cells on the lower surface of the insert with methanol and stain with Crystal Violet.

Count the number of migrated/invaded cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of DAVLBH to inhibit the formation of capillary-like structures by

HUVECs.

Materials:

HUVECs

Matrigel

ECM

DAVLBH

Pro-angiogenic stimulus (e.g., VEGF or Gas6)

96-well plates

Protocol:

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for

30 minutes.[7]

Harvest HUVECs and resuspend them in ECM containing various concentrations of DAVLBH

and a pro-angiogenic stimulus.
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Seed the HUVEC suspension onto the Matrigel-coated wells at a density of 1.0-1.5 x 10^4

cells per well.[7]

Incubate for 6-20 hours at 37°C.[7]

Observe the formation of tube-like structures under a microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of branches using image analysis software.

Rat Aortic Ring Assay (Ex Vivo)
This ex vivo assay evaluates the effect of DAVLBH on microvessel sprouting from aortic tissue.

Materials:

Thoracic aortas from rats

Matrigel

Serum-free medium

DAVLBH

Pro-angiogenic stimulus (e.g., VEGF or Gas6)

96-well plates

Protocol:

Excise thoracic aortas from rats and clean them of periadventitial fat and connective tissue.

Cut the aortas into 1-1.5 mm thick rings.[4]

Embed the aortic rings in Matrigel in 96-well plates.[4]

Add serum-free medium containing various concentrations of DAVLBH and a pro-angiogenic

stimulus to each well.
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Incubate for several days, replacing the medium every 2-3 days.

Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

Quantify the angiogenic response by measuring the length and number of microvessel

sprouts.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Desacetylvinblastine
and a typical experimental workflow for its evaluation.
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Experimental Workflow

Hypothesis:
DAVLBH has anti-angiogenic effects

In Vitro Assays Ex Vivo Assay In Vivo Model

Proliferation (MTT) Migration (Transwell) Tube Formation Aortic Ring Sprouting Tumor Xenograft

Data Analysis & Interpretation

Conclusion:
DAVLBH is a potent anti-angiogenic agent

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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